(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a quinoline moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring. The key steps include:
Condensation Reaction: The initial step involves the condensation of 7,8-dimethylquinoline-2-one with an appropriate aldehyde to form the intermediate.
Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidinone ring.
Acetylation: The final step involves acetylation to introduce the acetyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or thiazolidinone moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties could be explored for the development of new drugs, particularly those targeting infectious diseases or cancer.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzymes by binding to their active sites. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiazolidinone Derivatives: Compounds such as pioglitazone, which is used in the treatment of diabetes.
Uniqueness
What sets (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one apart is the combination of the quinoline and thiazolidinone moieties in a single molecule. This unique structure allows it to exhibit a broad range of biological activities, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-8-4-5-11-6-12(15(22)19-14(11)9(8)2)7-13-16(23)20(10(3)21)17(18)24-13/h4-7,18H,1-3H3,(H,19,22)/b13-7+,18-17? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZLVOZIJNELI-LLNARGLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N(C(=N)S3)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N(C(=N)S3)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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